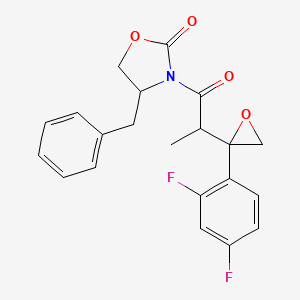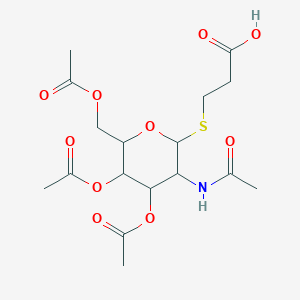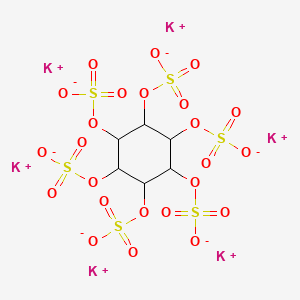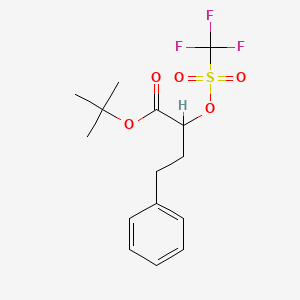
(S)-4-benzyl-3-((R)-2-((R)-2-(2,4-difluorophenyl)oxiran-2-yl)propanoyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophényl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 est un composé organique complexe présentant un potentiel significatif dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un groupe difluorophényle, un cycle oxiranyl et un noyau oxazolidinone, ce qui en fait un sujet intéressant pour la recherche et les applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophényl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés incluent :
Formation du cycle oxiranyl : Cela peut être réalisé par l'époxydation d'un précurseur alcène approprié à l'aide de réactifs tels que l'acide m-chloroperbenzoïque (m-CPBA).
Introduction du groupe difluorophényle : Cette étape implique souvent une réaction de substitution nucléophile où un halogénure de difluorophényle réagit avec un nucléophile approprié.
Construction du noyau oxazolidinone : Cela se fait généralement par une réaction de cyclisation impliquant un aminoalcool et un composé carbonylé dans des conditions acides ou basiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin d'assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et la mise à l'échelle des réactions pour répondre aux exigences industrielles.
Analyse Des Réactions Chimiques
Types de réactions
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophényl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle oxiranyl peut être oxydé pour former des diols à l'aide de réactifs tels que le tétroxyde d'osmium.
Réduction : Le groupe carbonyle peut être réduit en alcool à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe difluorophényle peut participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courantes
Oxydation : Tétroxyde d'osmium, peroxyde d'hydrogène.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Agents halogénants, agents nitrants.
Principaux produits
Oxydation : Formation de diols.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications de la recherche scientifique
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophényl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique chirale dans la synthèse de molécules organiques complexes.
Biologie : Enquête sur son potentiel en tant qu'inhibiteur enzymatique en raison de sa structure unique.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une haute stabilité thermique.
Mécanisme d'action
Le mécanisme par lequel (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophényl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le cycle oxiranyl peut former des liaisons covalentes avec des sites nucléophiles sur les enzymes, entraînant une inhibition de l'activité enzymatique. Le groupe difluorophényle peut améliorer l'affinité de liaison par le biais d'interactions hydrophobes et de liaisons halogènes.
Applications De Recherche Scientifique
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability.
Mécanisme D'action
The mechanism by which (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 exerts its effects involves its interaction with specific molecular targets. The oxiranyl ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparaison Avec Des Composés Similaires
Composés similaires
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Dichlorophényl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone : Structure similaire, mais avec des atomes de chlore au lieu de fluor.
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Dibromophényl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone : Structure similaire, mais avec des atomes de brome au lieu de fluor.
Unicité
La présence du groupe difluorophényle dans (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophényl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 confère des propriétés uniques telles qu'une stabilité métabolique accrue et une affinité de liaison améliorée, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C21H19F2NO4 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
4-benzyl-3-[2-[2-(2,4-difluorophenyl)oxiran-2-yl]propanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C21H19F2NO4/c1-13(21(12-28-21)17-8-7-15(22)10-18(17)23)19(25)24-16(11-27-20(24)26)9-14-5-3-2-4-6-14/h2-8,10,13,16H,9,11-12H2,1H3 |
Clé InChI |
SJRVUCOOQMMMJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1C(COC1=O)CC2=CC=CC=C2)C3(CO3)C4=C(C=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)




![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)




![6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione](/img/structure/B12287559.png)
